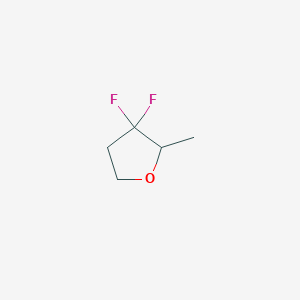

3,3-Difluoro-2-methyloxolane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8F2O |

|---|---|

Molecular Weight |

122.11 g/mol |

IUPAC Name |

3,3-difluoro-2-methyloxolane |

InChI |

InChI=1S/C5H8F2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |

InChI Key |

YKRCDMGMDCHSGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Difluoro 2 Methyloxolane

Strategic Approaches to Introduce Geminal Difluorine Moieties onto Oxolane Cores

The installation of a geminal difluoro group (CF2) onto an oxolane (tetrahydrofuran) ring is a key challenge in the synthesis of 3,3-difluoro-2-methyloxolane. Several strategies have been developed to achieve this transformation.

One prominent method involves the oxidative desulfurization-difluorination of alkyl aryl thioethers. This protocol utilizes a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine (B92270)·9HF. nih.gov The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement. nih.gov This approach allows for the synthesis of various ω-substituted 1,1-difluoroalkanes in good yields from readily available thioether precursors. nih.gov

Another strategy is the gem-difluoroalkylation of cyclic ethers through a cobalt-catalyzed C(sp³)–H oxidation/gem-difluorination cascade reaction. acs.org This method employs difluoroenoxysilanes and provides access to a range of gem-difluorinated analogues under mild conditions. acs.org The resulting products are versatile building blocks for further chemical transformations. acs.org

Furthermore, hypervalent iodine reagents have proven effective in mediating the geminal difluorination of alkenes. core.ac.uk Iodine(I)/iodine(III) catalysis can intercept alkene substrates and, through a fluorinative phenonium-ion rearrangement in the case of styrenes, generate difluoromethylene units. core.ac.uk While this is often applied to styrenes, the underlying principles can be adapted for the synthesis of fluorinated cyclic systems.

The direct fluorination of cyclic ethers has also been explored. Electrochemical fluorination using anodic oxidation has been successfully applied to tetrahydrofuran (B95107), yielding fluorinated derivatives. alfa-chemistry.com This method often requires specific electrolytes and conditions to achieve regioselectivity. alfa-chemistry.com

A summary of strategic approaches is presented in the table below.

| Method | Key Reagents/Catalysts | Precursor Type | Key Features |

| Oxidative Desulfurization-Difluorination | DBH, Pyridine·9HF | Alkyl Aryl Thioethers | Good yields, proceeds via fluoro-Pummerer rearrangement. nih.gov |

| Cobalt-Catalyzed C-H Oxidation | Cobalt catalyst, Difluoroenoxysilanes | Cyclic Ethers | Mild conditions, cascade reaction. acs.org |

| Hypervalent Iodine Catalysis | I(I)/I(III) catalysts, Selectfluor | Alkenes/Enynes | Regiocontrolled, involves rearrangement sequences. core.ac.uk |

| Electrochemical Fluorination | Anodic oxidation, Et4NF·4HF | Cyclic Ethers | Direct fluorination, regioselectivity can be challenging. alfa-chemistry.com |

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

Controlling the stereochemistry at the C2 and potentially other chiral centers of the oxolane ring is crucial for accessing specific stereoisomers of this compound.

Asymmetric fluorination catalyzed by transition metals is a powerful tool for creating stereogenic centers bearing fluorine. For instance, cobalt and scandium complexes with chiral ligands have been used for the enantioselective fluorination of β-ketoesters and oxindoles, respectively. beilstein-journals.org While not directly applied to this compound in the provided sources, these methodologies establish a precedent for creating C-F stereocenters with high enantioselectivity. beilstein-journals.org

Diastereoselective nucleophilic difluoromethylations have been achieved using chiral auxiliaries. For example, N-(tert-butylsulfinyl)imines have been used to direct the stereoselective addition of difluoromethyl groups. consensus.app This strategy could be adapted to precursors of this compound to control the relative stereochemistry. The 3,3-difluoropyrrolidine (B39680) moiety, structurally similar to the target oxolane, has been synthesized using such methods. consensus.app

Biocatalysis offers a green and highly selective approach. Lipases have been employed in the kinetic resolution of racemic alcohols and their derivatives, which can serve as precursors to chiral fluorinated compounds. uniovi.es For example, the hydrolytic resolution of racemic acetates can yield enantiopure alcohols, which can then be further elaborated into the desired fluorinated oxolane. uniovi.es

The table below summarizes key findings in stereoselective synthesis relevant to fluorinated heterocycles.

| Approach | Catalyst/Auxiliary | Substrate Type | Key Outcome |

| Asymmetric Fluorination | Co(acac)₂ with (R,R)-Jacobsen's salen ligand | β-ketoesters | Good enantioselectivity for α-fluorinated products. beilstein-journals.org |

| Asymmetric Fluorination | Sc(III)/N,N'-dioxide complex | 3-substituted oxindoles | Excellent yields and enantioselectivities (89–99% ee). beilstein-journals.org |

| Diastereoselective Difluoromethylation | N-(tert-butylsulfinyl)imines | Imines | Highly diastereoselective synthesis of difluoromethylated amines. consensus.app |

| Biocatalytic Resolution | Lipase (Amano PS) | Racemic acetates/alcohols | Production of enantiopure alcohols and acetates. uniovi.es |

Catalytic Systems and Reagents in Directed Difluorination Reactions

The choice of catalyst and fluorinating reagent is paramount in achieving efficient and selective difluorination.

Cobalt-based catalysts have been shown to be effective for the C(sp³)–H oxidation/gem-difluorination of cyclic ethers. acs.org These systems operate under mild conditions and enable a cascade process, which is highly atom-economical. acs.org

Palladium catalysts are also widely used in fluorination chemistry. For instance, Pd(II) acetate (B1210297) has been used for the directed C–H fluorination of pyridine derivatives. While this example is on a different heterocyclic system, it highlights the potential of palladium catalysis for selective C-F bond formation. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common precursor for generating active palladium species for catalysis. researchgate.net

Hypervalent iodine reagents , such as Selectfluor®, are frequently used as electrophilic fluorine sources. core.ac.ukacs.org They are often used in conjunction with a catalyst, such as an iodine(I) species, to facilitate the difluorination of alkenes and enynes. core.ac.ukwhiterose.ac.uk The reactivity of these systems can be tuned by the choice of Lewis acid or the amine:HF ratio when using HF-based reagents. acs.orgwhiterose.ac.uk

Electrochemical methods provide a reagent-free approach to fluorination. Anodic fluorination in the presence of supporting electrolytes like Et₄NF·4HF can achieve direct fluorination of cyclic ethers. alfa-chemistry.com

A summary of catalytic systems and reagents is provided below.

| Catalyst/Reagent System | Reaction Type | Key Features |

| Cobalt(II) acetylacetonate | C-H Oxidation/Difluorination | Mild conditions, cascade reaction. acs.org |

| Palladium(II) acetate/N-fluoro-2,4,6-trimethylpyridinium triflate | C-H Fluorination | Directed fluorination of heterocycles. |

| Iodine(I)/Iodine(III) Catalysis with Selectfluor® | Alkene/Enyne Difluorination | Regiocontrolled, often involves rearrangements. core.ac.ukwhiterose.ac.uk |

| Electrochemical Anodic Fluorination/Et₄NF·4HF | Direct Fluorination | Reagent-free oxidation, can be regioselective. alfa-chemistry.com |

Precursor Development and Functionalization Pathways for Oxolane Scaffolds

The synthesis of this compound relies on the availability of suitable precursors and versatile functionalization pathways.

The synthesis of the oxolane core can be approached in several ways. One common method is the cyclization of diols. For example, trifluoromethylated cyclic ethers have been synthesized via the Mitsunobu cyclodehydration of fluorinated diols. alfa-chemistry.com This methodology is applicable to a range of ring sizes. alfa-chemistry.com

Functionalization of pre-existing oxolane rings is another key strategy. The cobalt-catalyzed C-H oxidation mentioned earlier is a prime example of functionalizing an existing cyclic ether. acs.org Furthermore, ring-opening reactions of cyclic ethers, followed by functionalization and re-closure, can provide access to substituted oxolanes. Carbene-induced oxonium intermediate formation has emerged as a novel approach to expand the selectivity of ring-opening reactions. researchgate.net

For the "2-methyl" substituent, stereoselective alkylation or the use of chiral building blocks is necessary. For instance, the stereoselective synthesis of β-methoxy-α-methyl carboxylic adducts has been achieved using chiral 1,3-thiazolidine-2-thione auxiliaries, which can be precursors to methyl-substituted fragments. orgsyn.org

The development of fluorinated building blocks is also crucial. For example, 3,3-difluoro-2-hydroxypropionic acid, a potential precursor fragment, can be synthesized from a 4,4-difluoro-3-oxobutanoic acid ester through a three-step sequence involving chlorination, degradation, and alkali decomposition. google.com

A table of precursor strategies is shown below.

| Strategy | Methodology | Example |

| De Novo Ring Synthesis | Mitsunobu cyclodehydration of diols | Synthesis of trifluoromethylated cyclic ethers. alfa-chemistry.com |

| C-H Functionalization | Cobalt-catalyzed C-H oxidation | Introduction of a gem-difluoroalkyl group. acs.org |

| Ring-Opening/Functionalization | Carbene-induced oxonium formation | Access to functionalized ethers. researchgate.net |

| Chiral Auxiliary-Directed Alkylation | Use of 1,3-thiazolidine-2-thiones | Stereoselective synthesis of α-methyl carboxylic adducts. orgsyn.org |

| Synthesis of Fluorinated Building Blocks | Multi-step synthesis from butanoic acid esters | Preparation of 3,3-difluoro-2-hydroxypropionic acid. google.com |

Green Chemistry Principles and Sustainable Routes in the Synthesis of Fluorinated Cyclic Ethers

The increasing focus on environmental sustainability has driven the development of greener synthetic methods for fluorinated compounds.

Green chemistry in the synthesis of ethers emphasizes the use of sustainable catalysts, minimizing hazardous waste, and reducing greenhouse gas emissions. alfa-chemistry.com This includes the use of heterogeneous catalysts and energy-efficient methods like microwave-assisted reactions. alfa-chemistry.com

Electrosynthesis is a particularly attractive green chemistry approach as it replaces chemical oxidants or reductants with electricity. acs.org This simplifies workup and improves atom economy. acs.org The use of fluorinated solvents, such as hexafluoroisopropanol (HFIP), can also play a crucial role in the reactivity and outcome of electrochemical reactions. acs.org

The use of fluorine gas (F₂) in selective direct fluorination (SDF) processes, once considered hazardous, is now being re-evaluated from a green chemistry perspective. rsc.org Optimized SDF processes can have a low Process Mass Intensity (PMI), a key green metric, demonstrating their potential for environmentally benign synthesis on a larger scale. rsc.org

Biocatalysis , as mentioned in section 2.2, is inherently a green technology. The use of enzymes like lipases operates under mild conditions (room temperature, aqueous media) and can provide high selectivity, reducing the need for protecting groups and extensive purification steps. uniovi.es

The table below highlights green chemistry approaches relevant to the synthesis of fluorinated ethers.

| Green Chemistry Approach | Key Principle/Technology | Advantages |

| Sustainable Catalysis | Use of heterogeneous or reusable catalysts | Reduced waste, easier separation. alfa-chemistry.com |

| Electrosynthesis | Use of electricity as a reagent | High atom economy, simplified workup. acs.org |

| Selective Direct Fluorination | Optimized use of F₂ gas | Potentially low PMI, efficient for large scale. rsc.org |

| Biocatalysis | Use of enzymes (e.g., lipases) | Mild reaction conditions, high selectivity, reduced waste. uniovi.es |

Chemical Reactivity and Transformation Chemistry of 3,3 Difluoro 2 Methyloxolane

Mechanistic Investigations of Reactions Involving the 3,3-Difluoro-Oxolane Unit

No specific mechanistic studies concerning reactions of 3,3-Difluoro-2-methyloxolane were identified in the available literature. Research on analogous structures, such as 3,3-difluoroindolines, indicates that the presence of a gem-difluoro group can influence the electronic nature and reactivity of adjacent functional groups, but direct extrapolation to the oxolane system is not possible without experimental data. nih.govresearchgate.net Mechanistic studies on fluorinated compounds often involve computational chemistry to understand the effects of fluorine on reaction barriers and intermediates. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles at Fluorinated and Adjacent Carbons

Specific nucleophilic and electrophilic reactivity profiles for this compound have not been documented. Generally, the carbon atom bearing two fluorine atoms (C-3) would be expected to be highly electron-deficient and thus susceptible to nucleophilic attack, potentially leading to ring-opening. However, the stability of the C-F bonds could make this challenging. The adjacent carbons (C-2 and C-4) would also experience the strong electron-withdrawing inductive effect of the CF2 group, influencing their reactivity. For instance, the acidity of protons on C-2 and C-4 would likely be increased. The oxygen atom in the ring remains a site of Lewis basicity, capable of coordinating to acids. Studies on other fluorinated molecules show varied reactivity; for example, the CF2H radical often behaves as a nucleophile, whereas the CF3 radical is electrophilic. nih.gov The reactivity of gem-difluoroalkenes often positions them as electrophiles. nih.gov

Ring-Opening Reactions and Derivatization Strategies for Functionalized Products

There are no specific reports on the ring-opening reactions or derivatization of this compound. For the parent compound, 2-methyloxolane, regiocontrolled ring-opening using various boron reagents to form primary bromides has been described. researchgate.net It is plausible that similar strategies using strong Lewis acids could induce ring-opening of the difluorinated analogue, although the reaction conditions and regioselectivity would likely be significantly altered by the presence of the fluorine atoms.

Functional Group Interconversions and Modifications of the Methyl Group at C-2

No studies were found describing the functional group interconversions or modifications of the methyl group at the C-2 position of this compound. In general organic synthesis, methyl groups on such scaffolds can be functionalized through radical halogenation followed by substitution, but the influence of the adjacent gem-difluoro group on the selectivity and feasibility of such reactions is unknown.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

While transition metal-catalyzed reactions are a cornerstone of modern fluorine chemistry for creating C-F and C-C bonds, no specific examples involving this compound as a substrate or precursor have been published. nih.govresearchgate.netnih.gov The field includes numerous methods for the synthesis and reaction of fluorinated compounds, including defluorinative cross-coupling reactions where a C-F bond is functionalized. rsc.org Given the presence of C-H bonds and the oxolane ring, it is conceivable that C-H activation or ring-opening coupling reactions could be developed, but such studies have not been reported.

Photochemical and Electrochemical Studies on Reactivity Pathways

There is a lack of published photochemical or electrochemical studies specifically on this compound. The photochemistry of fluorinated compounds is an active area of research, with studies focusing on photoisomerization, photodecomposition, and photochemically induced fluorination reactions. nih.govnih.govfraunhofer.demdpi.comchemrxiv.org Similarly, electrochemical methods are employed for fluorination and for studying the redox properties of organofluorine compounds. nih.govwikipedia.orgnih.govthieme-connect.deresearchgate.net The presence of the difluoro-oxolane moiety would present an interesting subject for such studies, but the data is not currently available.

Sophisticated Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,3-Difluoro-2-methyloxolane, providing detailed insights into its conformational preferences and stereochemical nuances. The presence of fluorine atoms significantly influences the chemical shifts and coupling constants of nearby protons and carbons, offering a rich source of structural information.

¹H NMR, ¹³C NMR, and ¹⁹F NMR are all critical components of the analysis. In ¹H NMR, the methyl group protons would likely appear as a doublet due to coupling with the adjacent proton at the C2 position. The protons on the oxolane ring would exhibit complex splitting patterns due to geminal and vicinal couplings, further complicated by through-space interactions with the fluorine atoms.

¹³C NMR provides information on the carbon framework. The carbon atom bonded to the two fluorine atoms (C3) would show a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The chemical shifts of the other ring carbons would also be influenced by the electronegative fluorine atoms.

¹⁹F NMR is particularly informative. The two fluorine atoms at the C3 position are diastereotopic and would be expected to show distinct chemical shifts, appearing as an AB quartet due to geminal F-F coupling.

Conformational analysis of the five-membered oxolane ring, which can adopt various envelope and twist conformations, is facilitated by the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) data. The magnitudes of ³J(H,H) and ³J(H,F) couplings are dependent on the dihedral angles between the coupled nuclei, allowing for the determination of the predominant ring pucker.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH₃) | 1.2 - 1.5 | Doublet | J(H,H) = 6-7 |

| ¹H (C2-H) | 4.0 - 4.3 | Multiplet | |

| ¹H (C4-H₂) | 1.8 - 2.2 | Multiplet | |

| ¹H (C5-H₂) | 3.7 - 4.0 | Multiplet | |

| ¹³C (CH₃) | 15 - 25 | Quartet | |

| ¹³C (C2) | 100 - 110 | Doublet | |

| ¹³C (C3) | 120 - 130 | Triplet | ¹J(C,F) = 240-260 |

| ¹³C (C4) | 30 - 40 | Triplet | |

| ¹³C (C5) | 65 - 75 | Triplet | |

| ¹⁹F | -90 to -110 | AB Quartet | ²J(F,F) = 230-250 |

Advanced Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Dynamics Research

The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ region. The C-O-C stretching vibration of the ether linkage would also give rise to a strong band, usually in the 1050-1150 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C-F stretching modes are also observable in the Raman spectrum, although their intensities may differ from the IR spectrum. The symmetric C-O-C stretch is often strong in the Raman spectrum. Low-frequency Raman scattering can provide insights into the puckering and torsional modes of the oxolane ring, offering a window into the molecule's dynamic behavior.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (CH₃, CH₂, CH) | 2850 - 3000 | 2850 - 3000 |

| C-F Stretch | 1000 - 1200 | 1000 - 1200 |

| C-O-C Stretch | 1050 - 1150 | 1050 - 1150 |

| CH₂ Scissoring | 1450 - 1470 | 1450 - 1470 |

| CH₃ Bending | 1370 - 1390 | 1370 - 1390 |

| Ring Puckering/Torsion | < 400 | < 400 |

Mass Spectrometry (MS) Techniques for Elucidating Reaction Mechanisms and Isomeric Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule is expected to undergo fragmentation through various pathways, providing a characteristic mass spectrum.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. A key fragmentation pathway would likely involve the loss of a methyl group to form a stable oxonium ion. Cleavage of the oxolane ring is also expected, leading to the formation of various fragment ions. The presence of fluorine atoms can influence the fragmentation pattern, with potential losses of HF or CF₂ containing fragments.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to further probe the structure of fragment ions and elucidate complex fragmentation mechanisms. This can be particularly useful in differentiating between isomers that might produce similar initial mass spectra.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - C₂H₄F₂]⁺ | Ring cleavage fragment |

| [C₂H₃F₂]⁺ | Fragment containing the difluorinated carbon |

| [C₂H₅O]⁺ | Fragment from ring cleavage |

X-ray Crystallography of Key Derivatives and Complex Intermediates

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of suitable solid derivatives or complex intermediates can provide unambiguous proof of its molecular structure. This technique allows for the precise determination of bond lengths, bond angles, and the solid-state conformation of the molecule.

The crystal structure would definitively establish the relative stereochemistry at the C2 position and reveal the puckering of the five-membered ring in the crystalline state. The C-F bond lengths and the F-C-F bond angle would be determined with high precision. Intermolecular interactions in the crystal lattice, such as hydrogen bonding or dipole-dipole interactions, could also be analyzed.

Chiroptical Spectroscopy (VCD, ROA) for Absolute Configuration Determination and Conformational Analysis

For chiral molecules like this compound, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are invaluable for determining the absolute configuration of the stereocenter at the C2 position.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.

ROA, the Raman equivalent of VCD, measures the difference in the intensity of Raman scattering from chiral molecules using circularly polarized incident light. ROA spectra can provide complementary information to VCD and are particularly useful for studying molecules in aqueous solutions. The combination of VCD and ROA, coupled with theoretical calculations, offers a powerful approach for a comprehensive conformational and configurational analysis of this compound in solution.

Computational and Theoretical Studies on 3,3 Difluoro 2 Methyloxolane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations have been employed to elucidate the electronic structure and bonding characteristics of 3,3-difluoro-2-methyloxolane. Density Functional Theory (DFT) and ab initio methods are commonly used for this purpose. These studies reveal the significant impact of the two fluorine atoms on the electron distribution within the oxolane ring. The high electronegativity of fluorine leads to a notable polarization of the C-F bonds, inducing a partial positive charge on the C3 carbon atom. This, in turn, influences the bond lengths and angles throughout the molecule.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The presence of the fluorine atoms is expected to lower the energy of the HOMO, suggesting a reduced propensity for oxidation compared to its non-fluorinated counterpart. The LUMO is likely to be localized around the C-F bonds, indicating a potential site for nucleophilic attack.

The following table summarizes key calculated electronic properties for this compound based on theoretical models.

| Property | Calculated Value | Method |

| Dipole Moment | Data not available | Data not available |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| C-F Bond Length | Data not available | Data not available |

| C-O Bond Length | Data not available | Data not available |

Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate the transition state structures, and calculate the activation energies. These theoretical investigations are crucial for understanding the kinetics and thermodynamics of reactions such as nucleophilic substitution or ring-opening processes.

For instance, in a hypothetical reaction with a nucleophile, computational models can predict whether the reaction will proceed via an SN1 or SN2 mechanism. The calculations would involve optimizing the geometries of the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state provides the activation barrier, a key determinant of the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered oxolane ring in this compound is not planar and can adopt various conformations. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, aims to identify the most stable conformers and the energy barriers between them. The preferred conformation is a result of a delicate balance between steric hindrance, electrostatic interactions, and hyperconjugative effects. The presence of the methyl group at the C2 position and the two fluorine atoms at the C3 position significantly influences the conformational landscape.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and calculate various thermodynamic properties. These simulations can reveal how the molecule's shape fluctuates and how it interacts with its environment.

Solvent Effects on Reactivity and Structure: Theoretical Approaches

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

For this compound, the choice of solvent can influence its conformational equilibrium and the stability of charged intermediates or transition states in a reaction. Polar solvents are expected to stabilize polar structures, potentially altering reaction pathways and activation energies. Theoretical calculations can quantify these effects and help in the selection of an appropriate solvent for a particular chemical transformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, these predictions can include:

NMR Spectroscopy: Calculation of 1H, 13C, and 19F chemical shifts and coupling constants. The predicted spectra can aid in the interpretation of experimental NMR data and the structural elucidation of the molecule.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This can help in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Spectroscopy: Calculation of electronic transition energies and oscillator strengths to predict the UV-Vis spectrum.

The agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and the derived structural and electronic properties of this compound.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 19F NMR Chemical Shift | Data not available | Data not available |

| C-F Stretching Frequency (IR) | Data not available | Data not available |

Applications of 3,3 Difluoro 2 Methyloxolane in Advanced Chemical Research and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Fluorinated building blocks are crucial in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties. While a wide array of fluorinated synthons are utilized, specific and detailed applications of 3,3-difluoro-2-methyloxolane as a versatile building block are not extensively documented in publicly accessible research. The inherent structure of this compound, featuring a gem-difluoro group adjacent to a chiral center, suggests its potential as a precursor for introducing fluorinated moieties into larger, more complex organic structures. The reactivity of the oxolane ring could, in principle, be exploited for various chemical transformations, allowing for the construction of novel fluorinated compounds. However, at present, there is a lack of specific, published research detailing its widespread use in the synthesis of complex organic molecules.

Exploration as a Specialized Solvent or Reaction Medium in High-Performance Chemical Processes

The non-fluorinated analog, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), is recognized as a green and efficient solvent in a variety of chemical processes nih.govregulations.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.comresearchgate.net. Its favorable properties, such as a higher boiling point than THF and limited miscibility with water, make it a suitable replacement for less environmentally friendly solvents.

The introduction of fluorine atoms into a solvent molecule can significantly alter its physical and chemical properties, including polarity, boiling point, and stability. In theory, the difluorination of 2-methyloxolane to yield this compound could lead to a solvent with unique characteristics, potentially offering advantages in specialized high-performance chemical processes. These might include enhanced stability in oxidative or reductive environments or specific solvation effects due to the presence of the C-F bonds. Despite this potential, there is a notable absence of research in the available literature that specifically investigates or details the use of this compound as a specialized solvent or reaction medium.

Research into its Potential in Polymer Chemistry and Fluoropolymer Design for Specific Applications

Fluoropolymers are a critical class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. The synthesis of novel fluoropolymers often involves the polymerization of fluorinated monomers. For instance, perfluoro-2-methylene-1,3-dioxolanes have been synthesized and polymerized to create fluoropolymers with high glass transition temperatures and desirable optical properties researchgate.net.

The structure of this compound suggests that it could potentially serve as a monomer or a precursor to a monomer for the synthesis of novel fluoropolymers. Ring-opening polymerization of the oxolane ring could theoretically lead to a polyether backbone with pendant gem-difluoro groups. Such a polymer might exhibit interesting properties, combining the flexibility of a polyether chain with the unique characteristics imparted by the fluorine atoms. However, a review of the current scientific literature reveals no specific studies on the polymerization of this compound or its application in the design of new fluoropolymers.

Investigation as a Component in Electrolyte Systems for Energy Storage Technologies

The development of high-performance electrolytes is a key area of research in energy storage technologies, particularly for lithium-ion batteries. Fluorinated compounds are often investigated as electrolyte additives or co-solvents to improve properties such as electrochemical stability, ionic conductivity, and safety osti.govsigmaaldrich.comacs.orggoogle.com. For example, fluorinated carbonates and ethers have been shown to form stable solid-electrolyte interphase (SEI) layers on electrodes, enhancing battery performance.

Given the presence of both an ether linkage and gem-difluoro group, this compound possesses structural motifs that are of interest for electrolyte applications. The ether functionality could aid in the solvation of lithium ions, while the electron-withdrawing nature of the fluorine atoms could enhance the oxidative stability of the molecule. Despite these promising features, there is no specific research available that details the investigation or use of this compound as a component in electrolyte systems for energy storage technologies.

Emerging Research Directions and Uncharted Avenues in 3,3 Difluoro 2 Methyloxolane Chemistry

Development of Novel Asymmetric Catalytic Strategies for Its Synthesis

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry, primarily due to the unique stereoelectronic properties of the fluorine atom. For 3,3-difluoro-2-methyloxolane, the creation of the chiral center at the C2 position adjacent to a gem-difluorinated carbon requires highly sophisticated and selective catalytic methods. The asymmetric construction of molecules with carbon-fluorine (C-F) quaternary stereogenic centers remains a particularly demanding area of research. nih.gov

While the field of catalytic asymmetric fluorination has seen substantial progress, the enantioselective synthesis of five-membered gem-difluorinated tetrahydrofurans, such as this compound, is an area that remains underdeveloped. researchgate.net A notable advancement in this specific area was reported in 2021, demonstrating an asymmetric cycloaddition of vinyl epoxides with 2,2-difluoro-1,3-dicarbonyl compounds catalyzed by a chiral (R)-BINAP ligand complexed with palladium. researchgate.net This strategy yielded gem-difluorinated tetrahydrofuran (B95107) structures with good yields and excellent enantioselectivity, showcasing a viable pathway toward chiral difluorinated oxolanes. researchgate.net

Building on such precedents, researchers are exploring a variety of other catalytic systems that could be adapted for the asymmetric synthesis of this compound. These emerging strategies include:

Transition-Metal Catalysis : Chiral complexes of metals like palladium, copper, nickel, and rhodium are at the forefront of asymmetric catalysis. nih.govrsc.org For instance, chiral palladium complexes have been successfully used for the enantioselective fluorination of β-ketoesters. nih.gov The development of novel ligands, including those with fluorine substituents to modulate catalyst properties, is a key area of focus. rsc.org The unique electronic environment created by these catalysts can facilitate the stereocontrolled formation of the C-F bond and adjacent chiral centers.

Organocatalysis : The use of small, metal-free organic molecules as catalysts offers a powerful alternative to transition-metal systems. Chiral phosphoric acids and quinine-derived catalysts have shown remarkable success in asymmetric difluoroalkylation and related reactions. nih.gov These catalysts operate through mechanisms involving hydrogen bonding and ion-pair formation to create a chiral environment that directs the stereochemical outcome of the reaction. nih.govepfl.ch

Phase-Transfer Catalysis : Chiral phase-transfer catalysts are another promising avenue, particularly for reactions involving anionic intermediates. epfl.ch By forming a chiral ion pair that is soluble in the organic phase, these catalysts can effectively shepherd the reactants and control the facial selectivity of the reaction.

The table below summarizes a key catalytic approach for a related class of compounds, illustrating the potential for high enantioselectivity.

Table 1: Asymmetric Synthesis of gem-Difluorinated Tetrahydrofurans via Palladium Catalysis

| Catalyst/Ligand | Substrate Scope | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|

Future efforts will likely focus on designing new catalytic systems with enhanced activity and selectivity specifically tailored for substrates leading to this compound. This includes the development of multi-catalyst systems that can perform reaction cascades and the use of computational chemistry to design catalysts with optimal stereochemical control. nih.gov

Integration into Flow Chemistry and Microreactor Technologies

The synthesis of fluorinated compounds, including this compound, often involves hazardous reagents, highly exothermic reactions, or the generation of unstable intermediates. Flow chemistry, which utilizes microreactors and other continuous-flow devices, is emerging as a powerful technology to address these challenges, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.com

The core benefit of flow chemistry lies in the high surface-area-to-volume ratio of microreactors. This feature enables superior heat and mass transfer, allowing for precise temperature control and rapid mixing of reactants. For fluorination reactions that are often highly energetic, this enhanced control minimizes the risk of thermal runaways and the formation of unwanted byproducts. Furthermore, the small reactor volumes ensure that only minute quantities of hazardous materials are reacting at any given time, significantly improving the safety profile of the process. mdpi.com

Key areas where flow chemistry can impact the synthesis of this compound include:

Handling of Hazardous Reagents : Many fluorinating agents are toxic or corrosive. Flow systems can generate and consume such reagents in situ, confining them within a closed loop and eliminating the need for storage and manual handling of large quantities.

Accessing Novel Reaction Conditions : The precise control offered by microreactors allows chemists to explore reaction conditions, such as high temperatures and pressures, that are often inaccessible or unsafe in batch reactors. This can lead to accelerated reaction rates and novel chemical transformations.

Automation and Optimization : Flow chemistry setups are readily automated, enabling high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly identify the optimal parameters for yield and selectivity.

The table below outlines the distinct advantages of employing flow chemistry for fluorination processes compared to conventional batch methods.

Table 2: Comparison of Flow Chemistry and Batch Processing for Fluorination

| Feature | Flow Chemistry / Microreactors | Traditional Batch Reactors |

|---|---|---|

| Safety | High (small reaction volumes, contained hazardous intermediates) | Lower (large volumes, potential for thermal runaway) |

| Heat Transfer | Excellent (high surface-area-to-volume ratio) | Poor to moderate (limited by vessel size) |

| Mass Transfer | Excellent (rapid mixing) | Often limited by stirring efficiency |

| Scalability | Straightforward (by running longer or in parallel) | Complex and often requires re-optimization |

| Process Control | Precise control over temperature, pressure, and residence time | Less precise, potential for temperature/concentration gradients |

| Automation | Easily integrated for optimization and production | More complex to fully automate |

The application of flow technology to the synthesis of fluorinated heterocycles is a growing field. mdpi.com By designing a continuous-flow process for this compound, it would be possible to improve the safety, consistency, and efficiency of its production, paving the way for its broader application in research and industry.

Exploration of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis, the use of natural enzymes or whole-cell systems to catalyze chemical reactions, is a rapidly expanding field that aligns with the principles of green chemistry. Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (ambient temperature and pressure in aqueous media), making them attractive alternatives to conventional chemical catalysts. The exploration of biocatalytic methods for the synthesis and derivatization of fluorinated compounds like this compound represents a significant and promising research avenue.

While naturally occurring fluorinase enzymes are rare, the broader enzymatic machinery of nature can be harnessed to act on fluorinated substrates. Key enzymatic transformations that could be applied to this compound chemistry include:

Asymmetric Reduction : Ketoreductases could be employed for the enantioselective reduction of a precursor ketone to introduce the chiral hydroxyl group necessary for forming the oxolane ring, with the fluorine atoms already in place.

Hydrolytic Reactions : Hydrolases, such as lipases and esterases, are robust enzymes that can be used for the kinetic resolution of racemic mixtures. For instance, a racemic mixture of a this compound derivative could be resolved by the enantioselective hydrolysis of an ester group.

Transamination Reactions : Transaminases could be used to introduce an amino group stereoselectively, creating chiral fluorinated amine building blocks from ketone precursors.

The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is itself an oxolane derivative, can further enhance the green credentials of these biocatalytic processes. 2-MeTHF is derived from renewable resources and is often a suitable medium for enzymatic reactions, demonstrating a synergy between green solvents and biocatalysis.

The table below highlights potential enzyme classes and their applications in the context of synthesizing or modifying fluorinated oxolanes.

Table 3: Potential Biocatalytic Transformations for Fluorinated Oxolane Chemistry

| Enzyme Class | Potential Reaction | Application to this compound |

|---|---|---|

| Oxidoreductases | Asymmetric reduction of ketones | Stereoselective synthesis of a fluorinated alcohol precursor |

| Hydrolases (Lipases, Esterases) | Enantioselective hydrolysis/esterification | Kinetic resolution of a racemic mixture of the target molecule or its derivatives |

| Lyases | Asymmetric hydrocyanation or nitro-aldol reactions | Formation of C-C bonds to build the carbon skeleton stereoselectively |

| Transferases (Transaminases) | Asymmetric amination of ketones | Synthesis of chiral fluorinated amino-oxolane derivatives |

The primary challenge in this area is often the substrate specificity of native enzymes, which may not readily accept heavily fluorinated, "unnatural" molecules. However, modern techniques in protein engineering, such as directed evolution and site-directed mutagenesis, allow for the tailoring of enzyme active sites to improve their activity and selectivity toward non-native substrates. By creating bespoke enzymes, it will be possible to develop highly efficient and sustainable biocatalytic routes for the synthesis and derivatization of this compound.

Advanced In Situ Spectroscopic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is crucial for optimizing the synthesis of complex molecules like this compound. Traditional analytical methods, which rely on withdrawing samples from a reaction for offline analysis, can be disruptive and may not capture the full picture of a dynamic chemical system. Advanced in situ spectroscopic techniques, which monitor the reaction directly within the vessel in real-time, provide a continuous stream of data without altering the reaction conditions.

Applying these probes to the synthesis of this compound can offer profound insights, enabling faster process development, ensuring consistency, and improving safety. By observing the concentration changes of reactants, products, and intermediates simultaneously, a comprehensive kinetic and mechanistic profile of the reaction can be constructed.

Key in situ spectroscopic methods applicable to this area include:

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is highly effective for monitoring changes in functional groups. By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time. This is particularly useful for identifying key reaction endpoints and detecting the accumulation of unstable intermediates.

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly well-suited for analyzing reactions in aqueous or polar media, as signals from solvents like water are weak. It can provide detailed information about the molecular backbone and is effective for monitoring crystallizations and polymorphic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While requiring specialized flow-NMR setups, in situ NMR provides the most detailed structural information, allowing for the unambiguous identification and quantification of all soluble species in the reaction mixture. This is invaluable for complex reactions where multiple isomers or byproducts may form.

UV-Vis Spectroscopy : For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple yet powerful tool for monitoring reaction progress.

The table below summarizes the strengths and applications of these different in situ techniques for monitoring the synthesis of fluorinated organic compounds.

Table 4: Application of In Situ Spectroscopic Probes in Reaction Monitoring

| Spectroscopic Technique | Information Provided | Key Advantages | Potential Application in this compound Synthesis |

|---|---|---|---|

| FTIR (ATR) | Functional group changes, concentration profiles | Widely applicable, robust, provides real-time kinetic data | Monitoring the formation of the oxolane ring and consumption of starting materials |

| Raman | Molecular vibrations, crystal forms | Excellent for aqueous systems, non-destructive | Analyzing fluorination steps and identifying intermediate phases |

| NMR | Detailed structural information, quantification of all species | Unambiguous compound identification | Mechanistic studies, identifying and quantifying isomers and byproducts |

| UV-Vis | Concentration of chromophoric species | Simple, sensitive for specific applications | Monitoring reactions involving colored reagents or intermediates |

The integration of these advanced analytical tools, particularly within automated flow chemistry platforms, allows for rapid reaction optimization. The real-time data can be fed into algorithms that automatically adjust reaction parameters to maximize yield and selectivity, accelerating the development of robust and efficient synthetic protocols for this compound.

Synergy of Machine Learning and Computational Chemistry in Predicting Reactivity and Design

The intersection of computational chemistry and machine learning (ML) is creating a paradigm shift in how chemical research is conducted. This synergy offers powerful predictive tools that can accelerate the discovery and optimization of synthetic routes, as well as the design of new molecules with desired properties. For a target such as this compound, these computational approaches can significantly reduce the experimental effort required for its synthesis and derivatization.

Computational Chemistry provides a foundational understanding of molecular systems based on the principles of quantum mechanics. Techniques like Density Functional Theory (DFT) can be used to:

Model Reaction Mechanisms : By calculating the energies of reactants, transition states, and products, computational chemists can map out entire reaction pathways. epfl.ch This helps in understanding why a particular catalyst is effective or why certain byproducts are formed.

Predict Spectroscopic Properties : Calculated NMR shifts or IR frequencies can help in the structural confirmation of newly synthesized compounds.

Determine Molecular Properties : Properties such as conformational preferences, electrostatic potential, and orbital energies can be calculated to predict how this compound might interact with biological targets or other molecules.

Machine Learning leverages algorithms to learn from existing data and make predictions on new, unseen examples. In the context of this compound chemistry, ML models can be trained on large datasets of chemical reactions to:

Predict Reaction Outcomes : ML models can predict the likely products, yields, and optimal conditions for a given set of reactants and catalysts, guiding experimental design.

Suggest Synthetic Routes : Retrosynthesis algorithms powered by ML can propose novel synthetic pathways to a target molecule, potentially uncovering more efficient routes than those conceived by human chemists.

Accelerate Property Prediction : Once trained, ML models can predict molecular properties thousands of times faster than traditional computational chemistry methods, enabling high-throughput virtual screening of potential derivatives of this compound for specific applications. epfl.ch

The true power lies in the synergy of these two fields. Computationally generated data from DFT calculations can be used to train highly accurate ML models, especially in areas where experimental data is scarce. epfl.ch This combined approach can create a powerful feedback loop: ML models guide experimental work, which in turn generates new data to refine the models, leading to increasingly accurate predictions.

The table below outlines how this synergistic approach can be applied to different aspects of this compound research.

Table 5: Synergy of Computational Chemistry and Machine Learning in Chemical Research

| Research Area | Computational Chemistry Contribution | Machine Learning Contribution | Synergistic Outcome |

|---|---|---|---|

| Reaction Optimization | Calculate transition state energies and reaction profiles for a few key examples. | Predict optimal conditions (temperature, solvent, catalyst) based on a model trained on reaction data. | Rapid identification of optimal reaction conditions with minimal experimentation. |

| Catalyst Design | Model catalyst-substrate interactions to understand the source of stereoselectivity. | Screen thousands of virtual catalysts to predict which ones will have the highest activity and selectivity. | Rational design of new, highly effective catalysts for asymmetric synthesis. |

| New Molecule Design | Calculate the properties (e.g., binding affinity, lipophilicity) of a proposed derivative. | Generate and screen millions of virtual derivatives to identify candidates with a desired property profile. | Accelerated discovery of new this compound derivatives with tailored functions. |

By embracing these computational tools, researchers can navigate the complex chemical space surrounding this compound with greater speed and efficiency, unlocking new synthetic possibilities and accelerating the path from molecular design to practical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.